molecular formula C6H7NO3 B13741314 2-Hydroxy-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one CAS No. 101708-09-2

2-Hydroxy-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one

Cat. No.: B13741314
CAS No.: 101708-09-2
M. Wt: 141.12 g/mol
InChI Key: YSRBRCWHLNBNSK-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a hydroxy group and a methyl-substituted oxazole ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-amino-1-phenylethanone with acetyl chloride followed by cyclodehydration in sulfuric acid can yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the cyclization process. Additionally, solvent selection and temperature control are crucial factors in large-scale production to ensure consistent quality and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 2-oxo-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one, while reduction of the oxazole ring can produce 2-hydroxy-1-(4-methyl-1,3-oxazolidin-5-yl)ethan-1-one .

Scientific Research Applications

2-Hydroxy-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The oxazole ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can influence various biological pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy group enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

101708-09-2

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

2-hydroxy-1-(4-methyl-1,3-oxazol-5-yl)ethanone

InChI

InChI=1S/C6H7NO3/c1-4-6(5(9)2-8)10-3-7-4/h3,8H,2H2,1H3

InChI Key

YSRBRCWHLNBNSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=N1)C(=O)CO

Origin of Product

United States

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